5-Oxo-5-hydrazinopentanoic acid
Description
5-Oxo-5-hydrazinopentanoic acid is a pentanoic acid derivative characterized by a ketone (oxo) group at the 5th carbon and a hydrazine substituent at the same position. It is synthesized via refluxing 5-oxopentanoic acid with hydrazine hydrate, diethylene glycol (DEG), and potassium hydroxide, followed by acidification and extraction .
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-hydrazinyl-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-7-4(8)2-1-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) |
InChI Key |
CSEAKGXTWOWTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NN)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Hydrazine Derivatives
- 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid (CAS 53225-56-2) Structure: Contains a 4-chlorobenzoyl group attached to the hydrazine moiety. Properties: The electron-withdrawing chlorine enhances acidity and stabilizes the hydrazine group. Applications: Used in targeted drug delivery due to its ability to form stable hydrazone linkages . Formula: C₁₂H₁₃ClN₂O₄; MW: 308.70 g/mol.
Ester and Carbamate Derivatives
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Structure: Features a carbamate (tert-butoxycarbonyl) group and a hydroxyl substituent. Properties: Lower reactivity compared to hydrazine derivatives; requires precautions against inhalation and skin contact . Formula: C₁₀H₁₉NO₅; MW: 233.26 g/mol.
- Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate Structure: Combines an ethyl ester and a tryptanthrin-derived indoloquinazolin group. Formula: C₂₂H₂₀N₄O₅; MW: 420.42 g/mol.
Aromatic Substituted Derivatives
- 4-Oxo-5-phenylpentanoic acid (CAS 3183-15-1) Structure: Phenyl group at the 4th carbon. Properties: Increased lipophilicity enhances membrane permeability, useful in prodrug design . Formula: C₁₁H₁₂O₃; MW: 192.21 g/mol.
- 5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid (CAS 109025-26-5) Structure: Methoxy and dimethyl substituents on the aromatic ring. Properties: Improved metabolic stability due to steric and electronic effects . Formula: C₁₄H₁₈O₄; MW: 250.29 g/mol.
Heterocyclic and Piperazinyl Derivatives
- 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid Structure: Piperazine ring with a benzyl-protected ester. Properties: Enhanced solubility in polar solvents; used in peptide mimetics . Formula: C₁₇H₂₂N₂O₆; MW: 354.37 g/mol.
5-Cyclopentyl-5-oxovaleric acid (CAS 56020-69-0)
Hydroxy and Keto Derivatives
- 5-HYDROXY-3-OXOPENTANOIC ACID Structure: Hydroxyl at C5 and ketone at C3. Formula: C₅H₈O₄; MW: 132.11 g/mol.
- 5-Oxooctanoic acid Structure: Extended 8-carbon chain with a ketone at C4. Properties: Higher hydrophobicity compared to pentanoic acid derivatives . Formula: C₈H₁₄O₃; MW: 158.20 g/mol.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Trends
- Hydrazine Derivatives : Valued for their versatility in forming stable conjugates, particularly in antibody-drug conjugates (ADCs) .
- Aromatic Substitutions : Improve pharmacokinetic properties, such as bioavailability and target affinity .
- Heterocyclic Modifications : Enhance solubility and enable interactions with biological targets (e.g., piperazinyl derivatives in protease inhibition) .
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